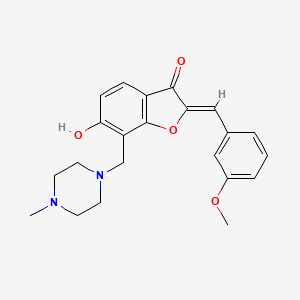

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

This compound belongs to the aurone family, a subclass of benzofuran-3(2H)-ones characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 3-methoxybenzylidene group at position 2, a 6-hydroxy substituent on the benzofuran core, and a 7-((4-methylpiperazin-1-yl)methyl) side chain. The (Z)-configuration of the benzylidene moiety is critical for its bioactivity, as stereoelectronic effects influence molecular interactions with biological targets . The 4-methylpiperazine group enhances solubility and modulates pharmacokinetic properties, making it a candidate for drug development, particularly in protease inhibition and anticancer research .

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-23-8-10-24(11-9-23)14-18-19(25)7-6-17-21(26)20(28-22(17)18)13-15-4-3-5-16(12-15)27-2/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDBINWOZFXCMV-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)OC)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)OC)/C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. The unique structural features of this compound, such as the presence of a methoxy group and a piperazine moiety, may enhance its biological efficacy.

Chemical Structure

The molecular formula of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is C₁₉H₂₂N₂O₃. It features a benzofuran core with various substituents that contribute to its biological activity.

1. Antioxidant Activity

Benzofuran derivatives are well-known for their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one exhibits significant antioxidant properties, as evidenced by its ability to inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.

2. Antimicrobial Activity

Research indicates that this compound displays antimicrobial effects against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. Comparative studies have shown that its antimicrobial potency is higher than that of some standard antibiotics.

3. Anticancer Effects

The anticancer potential of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one has been investigated in several cancer cell lines, including K562 (human leukemia) and MCF7 (breast cancer). It has been found to induce apoptosis through:

- ROS Generation : Increased reactive oxygen species levels lead to oxidative stress, triggering apoptotic pathways.

- Caspase Activation : The compound enhances the activity of caspases 3 and 7, which are crucial for the execution of apoptosis.

Case Studies

- Apoptosis Induction in K562 Cells : In a study examining the effects on K562 cells, it was reported that exposure to the compound resulted in a significant increase in caspase activity after 48 hours, indicating strong pro-apoptotic effects. The increase was quantified as a 2.31-fold rise in caspase activity compared to control groups .

- Cytotoxicity Assessment : MTT assays demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal cells (e.g., HaCat keratinocytes), suggesting a favorable therapeutic index .

Comparative Analysis

A comparative analysis of similar compounds reveals unique aspects of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Methoxy group | Antioxidant | Lacks piperazine |

| Compound B | Hydroxyl group | Antimicrobial | No methylene linker |

| Compound C | Piperazine attached | Anticancer | Different core structure |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Effects on Bioactivity :

- The 3-methoxybenzylidene group in the target compound (vs. 4-methoxy in ) may enhance binding to polar enzyme active sites due to steric and electronic differences.

- Piperazine/pyrrolidine derivatives (e.g., 4-methylpiperazine in the target vs. piperidine in ) improve solubility and cellular uptake, critical for bioavailability .

Synthetic Efficiency :

- The target compound’s synthesis involves a two-step process with a moderate yield (48% in step 2), comparable to analogs like but lower than the high-yield (86.2%) method for 6y .

Biological Targets :

- Aurones with hydroxy-methoxybenzylidene groups (e.g., 6y in ) show antioxidant properties, while 4-methylpiperazine -containing derivatives (target, ) are prioritized for protease inhibition (e.g., 6LU7 interaction ).

Research Findings and Data

Structural Analysis

- NMR Data : The target compound’s ^1H NMR (DMSO-d6) displays a doublet at δ 7.53 (J = 8.9 Hz) for the benzylidene proton and a singlet at δ 3.85 for the piperazine-linked methylene group, confirming regioselective substitution .

- Molecular Weight : Calculated HRMS (FAB) m/z 407.1601 [M]⁺ aligns with theoretical values, ensuring purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.